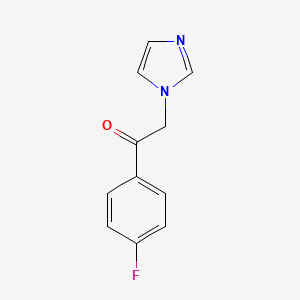

1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGMWIWIMMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408861 | |

| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-33-7 | |

| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most commonly reported method involves the nucleophilic substitution reaction of 2-chloro-1-(4-fluorophenyl)ethanone with imidazole in the presence of a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Details

- Sodium hydride (4.8 g, 120 mmol) is suspended in DMF (30 mL) at 0 °C (273 K).

- Imidazole (6.8 g, 120 mmol) dissolved in DMF (30 mL) is added dropwise to the sodium hydride suspension.

- The mixture is stirred at room temperature for 30 minutes to generate the imidazolide anion.

- Then, 2-chloro-1-(4-fluorophenyl)ethanone (15.48 g, 90 mmol) dissolved in DMF (30 mL) is added dropwise.

- The reaction proceeds at room temperature for 4 hours.

- The reaction mixture is poured into ice-water (300 mL), acidified with 1 M hydrochloric acid (50 mL), and filtered.

- The filtrate is neutralized with sodium bicarbonate to pH 6, yielding a yellow precipitate.

- The crude product is recrystallized from ethanol to obtain pure 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one with melting point 423–424 K.

Reaction Scheme

$$

\text{2-chloro-1-(4-fluorophenyl)ethanone} + \text{imidazole} \xrightarrow[\text{DMF}]{\text{NaH}} \text{this compound}

$$

Notes on Reaction

- The use of sodium hydride ensures the formation of the imidazolide anion, which is a strong nucleophile.

- DMF as solvent facilitates the nucleophilic substitution by stabilizing ions.

- The reaction proceeds efficiently at room temperature, avoiding harsh conditions.

- The product crystallizes well, allowing for purification and structural analysis by X-ray crystallography.

Alternative Synthesis via Direct Condensation of 1-(4-fluorophenyl)ethan-1-one and Imidazole

Method Overview

Another approach involves refluxing 1-(4-fluorophenyl)ethan-1-one with imidazole to form 4′-(imidazol-1-yl)acetophenone, which is structurally related and can be further transformed into the target compound or derivatives.

Experimental Details

- 1-(4-fluorophenyl)ethan-1-one and imidazole are refluxed together under controlled conditions.

- This method is often used as a preliminary step in the synthesis of more complex imidazole derivatives.

- The reaction typically requires heating under reflux to promote the substitution of the ketone alpha position by the imidazole ring.

Application

- This intermediate is used in further condensation reactions, such as Claisen-Schmidt condensations, to synthesize chalcone derivatives with imidazole moieties.

Catalytic Coupling Using Copper Iodide and Ligands

Method Overview

A more recent and advanced method involves the copper-catalyzed coupling of para-substituted haloacetophenones with imidazole using copper iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione as a catalyst system.

Experimental Details

- Para-substituted haloacetophenones (including 4-fluoroacetophenone) are reacted with imidazole in the presence of 10 mol% copper iodide and ligand in DMF at 110 °C.

- Potassium carbonate is used as a base.

- The reaction time varies from 12 to 18 hours depending on the halogen substituent.

- The 4-fluoroacetophenone derivative shows higher reactivity and yields (up to 94%) compared to chloro and bromo analogues, attributed to the strong electron-withdrawing effect of fluorine facilitating nucleophilic attack.

Reaction Scheme

$$

\text{4-fluoroacetophenone} + \text{imidazole} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}, 110^\circ C]{\text{CuI}, \text{ligand}} \text{this compound}

$$

Notes

- This method offers a catalytic, potentially greener alternative to the sodium hydride method.

- The reaction conditions are harsher (higher temperature) but provide excellent yields.

- The method is suitable for scale-up and structural diversification.

Summary Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution of 2-chloro-1-(4-fluorophenyl)ethanone with imidazole under basic conditions is the classical and most straightforward method, providing high purity and yield with mild reaction conditions.

- The copper-catalyzed coupling method represents a modern catalytic approach that improves reaction efficiency and yield, especially for the 4-fluoro derivative due to its electronic properties.

- The fluorine substituent on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by imidazole, which explains the higher reactivity and yield compared to other halogenated analogues.

- Structural studies via X-ray crystallography confirm the planar nature of the phenyl and imidazole rings and the nearly perpendicular dihedral angle, which is important for the compound's biological activity and further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Products may include 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Substitution: Products may include 1-(4-aminophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Scientific Research Applications

Antifungal Activity

The compound has been identified as a key intermediate in the synthesis of novel antifungal agents. Research indicates that derivatives of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one exhibit significant antifungal properties, making it a valuable scaffold for drug development. For instance, the crystal structure analysis revealed that the compound forms intermolecular hydrogen bonds which may enhance its biological activity against fungal pathogens .

Case Study:

A study conducted by Akira et al. (1985) demonstrated that modifications of this compound led to enhanced antifungal activity against Candida species. The structural modifications were aimed at improving solubility and bioavailability, crucial factors in drug efficacy.

Anticancer Properties

Recent investigations have also explored the potential anticancer properties of this compound. Research has shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.2 | Apoptosis induction |

| Derivative A | MCF-7 | 10.5 | Cell cycle arrest |

| Derivative B | A549 | 8.3 | Inhibition of proliferation |

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form stable intermediates makes it suitable for applications in organic electronics and photonic devices.

Case Study:

A recent study highlighted the incorporation of this compound into polymer matrices to enhance electrical conductivity and thermal stability. The resulting materials showed improved performance in electronic applications, demonstrating the versatility of this compound beyond medicinal uses .

Chromatographic Techniques

The compound serves as a standard reference material in chromatographic analysis due to its well-defined structure and stability under various conditions. It is used in high-performance liquid chromatography (HPLC) to calibrate instruments and validate methods for analyzing similar compounds.

Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Retention Time (min) | 5.3 |

| Peak Area (mAU) | 1500 |

| Resolution (R) | 2.5 |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Aryl Group

Halogen-Substituted Phenyl Variants

- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS: 99592-32-2): Structure: Replaces the 4-fluorophenyl group with a 2,4-dichlorophenyl moiety. Activity: Demonstrates potent antifungal properties, leading to the development of sertaconazole (a marketed antifungal agent) . Synthesis: Asymmetric transfer hydrogenation using RuCl(p-cymene) catalysts yields enantiomers with >99% enantiomeric excess (e.e.) .

1-(4-Chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one (CAS: 1094763-06-0):

Electron-Donating Substituents

Modifications to the Imidazole or Adjacent Functional Groups

Carbamate and Thiosemicarbazone Derivatives

- (R)- and (S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-isopropylphenylcarbamate: Structure: Adds a carbamate group (-OCO-NHR) to the ethanol backbone. Molecular Weight: 368.4 g/mol (vs. 204.2 g/mol for the parent compound). Activity: Potential antifungal applications, with stereoselective synthesis achieving >99% e.e. .

Thiosemicarbazone Derivatives (e.g., 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone) :

Chalcone and Enaminone Derivatives

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one :

- Enaminone Derivatives (e.g., (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-4-methylpent-2-en-1-one): Role: Intermediate in synthesizing dihydropyrimidinones with imidazole moieties, showing high yields (>85%) in Biginelli reactions .

Structural Analogs with Dual Heterocyclic Systems

- 1-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone: Structure: Integrates a pyrazole ring into the imidazole moiety. Physical Properties: Higher melting point (155–157°C) due to increased rigidity . Applications: Explored in multi-target drug design for synergistic biological effects.

Antifungal and Anticandidal Activity

- The parent compound and its 2,4-dichlorophenyl analog exhibit broad-spectrum antifungal activity against Candida spp., with MIC values ranging from 0.5–8 µg/mL .

- Sertaconazole (derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) highlights the importance of halogen substituents in enhancing antifungal potency .

CYP51 Inhibition

- Imidazole-containing analogs, such as 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy. Structural studies reveal coordination of the imidazole ring with heme iron .

Comparative Data Table

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a multi-step process involving bromination of substituted acetophenones followed by nucleophilic substitution with imidazole. For example, bromination of 1-(4-fluorophenyl)ethan-1-one, followed by condensation with imidazole under basic conditions, yields the target compound. Optimization strategies include controlling reaction temperature (e.g., 50°C for 24 hours in DMSO) and using catalysts like (NH₄)₂S₂O₈ to improve efficiency. Purification via column chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating high-purity products .

Q. How is the molecular conformation of this compound validated, and what crystallographic parameters define its structure?

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.673 Å, b = 10.132 Å, c = 11.088 Å, and Z = 3. The structure features a planar 4-fluorophenyl ring and a non-planar imidazole moiety, with intermolecular hydrogen bonds stabilizing the lattice. Refinement using SHELXL (via SHELX suite) ensures accurate atomic displacement parameters and residual factors (e.g., R₁ < 0.05) .

Q. What spectroscopic techniques are employed for characterizing this compound, and what key spectral markers are observed?

¹H NMR in CDCl₃ reveals distinct signals: δ ~8.3 ppm (imidazole C5-H), δ 7.7–8.0 ppm (aromatic protons from the 4-fluorophenyl group), and δ ~7.1 ppm (imidazole C2-H). IR spectroscopy shows carbonyl stretching at ~1680 cm⁻¹, confirming the ketone group. Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 204 [M]⁺ .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its antifungal activity, and what computational methods validate these interactions?

Density functional theory (DFT) calculations reveal that the electron-withdrawing fluorine atom enhances the electrophilicity of the ketone group, facilitating interactions with fungal cytochrome P450 enzymes (e.g., CYP51). Molecular docking studies (using AutoDock Vina) demonstrate hydrogen bonding between the imidazole nitrogen and heme propionate groups, critical for inhibiting ergosterol biosynthesis .

Q. What strategies address contradictory data in biological assays, such as variability in IC₅₀ values across fungal strains?

Discrepancies in potency may arise from differences in fungal membrane permeability or efflux pump activity. Methodological adjustments include:

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalysts are effective?

Asymmetric transfer hydrogenation with RuCl(p-cymene)[(S,S)-Ts-DPEN] achieves >90% enantiomeric excess for (S)-configured derivatives. Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity. This method is critical for studying structure-activity relationships in enzyme inhibition .

Q. What environmental persistence and degradation pathways are observed for this compound, and how are they assessed?

Aerobic soil metabolism studies (OECD 307) show a half-life of ~30 days, with hydroxylation at the imidazole C4 position as the primary degradation pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites like 1-(4-fluorophenyl)-2-(4-hydroxyimidazol-1-yl)ethan-1-one. Ecotoxicology assays (e.g., Daphnia magna acute toxicity) guide risk assessment .

Methodological Tools and Best Practices

Q. When refining crystal structures of this compound, what SHELXL parameters ensure high accuracy?

Key SHELXL commands include:

Q. How do researchers resolve spectral overlaps in ¹H NMR for structurally similar derivatives?

Use 2D NMR techniques:

- HSQC : Correlates ¹H-¹³C signals to resolve aromatic proton assignments.

- NOESY : Identifies spatial proximity between imidazole and fluorophenyl protons.

- Decoupling experiments to simplify multiplet patterns in crowded regions (δ 7.0–8.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.